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Compound of Interest

Compound Name: C12-NBD Sphinganine

Cat. No.: B569086 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and use of C12-
NBD Sphinganine, a fluorescently labeled sphingolipid substrate, for the in vitro and in-cell

analysis of key enzymes in the sphingolipid metabolism pathway. This document offers detailed

experimental protocols, quantitative data summaries, and troubleshooting guidance to facilitate

the accurate assessment of enzyme activity and the screening of potential therapeutic

inhibitors.

Introduction
Sphingolipids are a critical class of lipids that serve as both structural components of cellular

membranes and as signaling molecules involved in a myriad of cellular processes, including

cell growth, differentiation, and apoptosis. At the heart of sphingolipid metabolism lies a

network of enzymes that synthesize, modify, and degrade these bioactive lipids. Dysregulation

of these enzymes is implicated in numerous diseases, including cancer, neurodegenerative

disorders, and metabolic syndrome, making them attractive targets for drug development.

C12-NBD Sphinganine (N-[12-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]dodecanoyl]-

sphinganine) is a fluorescent analog of sphinganine, a key precursor in the de novo

sphingolipid synthesis pathway. The attachment of the nitrobenzoxadiazole (NBD) fluorophore

allows for sensitive and real-time monitoring of its incorporation into various sphingolipids by

enzymes such as ceramide synthases. This fluorescent substrate offers a non-radioactive and

efficient alternative for studying the kinetics and inhibition of these enzymes.
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Principle of the Assays
The fundamental principle behind using C12-NBD Sphinganine in enzyme assays is the

detection of a change in the physicochemical properties of the fluorescent molecule upon

enzymatic modification. When C12-NBD Sphinganine is acylated by ceramide synthase to

form C12-NBD-dihydroceramide, the resulting product exhibits different chromatographic

properties, allowing for its separation from the substrate. This separation, typically achieved by

thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), enables

the quantification of the fluorescent product, which is directly proportional to the enzyme's

activity. Subsequent enzymatic modifications by other enzymes in the sphingolipid pathway can

be similarly monitored by tracking the appearance of new fluorescent lipid species.

Data Presentation
The following tables summarize key quantitative data for enzymes that can be assayed using

C12-NBD Sphinganine or its derivatives. These values can serve as a starting point for assay

optimization.

Table 1: Kinetic Parameters for Ceramide Synthase (CerS) with NBD-Sphinganine
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Enzyme
Fatty Acyl-CoA
Substrate

Km for NBD-
Sphinganine
(μM)

Cell/Tissue
Source

Reference

Endogenous

CerS
C16:0-CoA 1.91 ± 0.84

Untransfected

HEK293 cell

extracts

[1]

Endogenous

CerS
C24:1-CoA 3.61 ± 1.86

Untransfected

HEK293 cell

extracts

[1]

CerS5 Not Specified 2.0 ± 0.5

CerS5-

overexpressing

cells

CerS4 Not Specified 3.4 ± 1.5

CerS4-

overexpressing

cells

Table 2: Kinetic Parameters for Ceramidases with C12-NBD-Ceramide

Enzyme Type
Enzyme
Source

Km (μM) Vmax Reference

Neutral

Ceramidase

Purified human

nCDase
33 62 min⁻¹ (kcat)

Alkaline

Ceramidase

(ACER3)

Yeast

microsomes

expressing

human ACER3

15.48 ± 1.248
46.94 ± 0.8976

pmol/min/mg

Table 3: Inhibitor Potency (IC50) against Ceramide Synthase
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Inhibitor Enzyme IC50
Assay
Conditions

Reference

FTY720

Endogenous

CerS (C16:0

activity)

Competitive

inhibitor

HEK293 cell

extracts, NBD-

sphinganine

substrate

[1]

Experimental Protocols
Protocol 1: Ceramide Synthase (CerS) Activity Assay
This protocol describes the measurement of CerS activity in cell or tissue homogenates using

C12-NBD Sphinganine.

Materials:

C12-NBD Sphinganine stock solution (1 mM in chloroform/methanol 8:2)[2]

Fatty acyl-CoA (e.g., C16:0-CoA, C18:0-CoA, C24:1-CoA) stock solution (2 mM in dH₂O)[2]

Cell or tissue homogenates

Reaction Buffer: 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl₂, 0.5 mM DTT, 0.1% (w/v)

fatty acid-free BSA[3]

Reaction Termination Solution: Chloroform/Methanol (1:2, v/v)

TLC plates (silica gel 60)

TLC Developing Solvent: Chloroform/Methanol/2M NH₄OH (40:10:1, v/v/v)

Procedure:

Substrate Preparation: Prepare the reaction mix by combining the reaction buffer with C12-
NBD Sphinganine to a final concentration of 10 µM and the desired fatty acyl-CoA to a final

concentration of 50 µM.[3]
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Enzyme Reaction: Initiate the reaction by adding 50 µg of cell or tissue homogenate protein

to the reaction mix in a final volume of 100 µL.[3]

Incubation: Incubate the reaction mixture with shaking at 37°C for 30-120 minutes.[3] The

optimal incubation time should be determined to ensure the reaction is in the linear range.

Reaction Termination and Lipid Extraction: Stop the reaction by adding 300 µL of

chloroform/methanol (1:2, v/v). Vortex thoroughly and centrifuge to separate the phases.

Sample Preparation for TLC: Collect the lower organic phase and dry it under a stream of

nitrogen. Resuspend the lipid extract in a small volume of chloroform/methanol (9:1, v/v).

Thin-Layer Chromatography (TLC): Spot the resuspended lipid extract onto a silica gel TLC

plate. Develop the plate in the TLC developing solvent.

Detection and Quantification: After the solvent front has reached the top of the plate, remove

the plate and allow it to air dry. Visualize the fluorescent spots (substrate and product) using

a fluorescent imager. The amount of product formed can be quantified by measuring the

fluorescence intensity of the corresponding spot.

Protocol 2: Ceramidase Activity Assay (using C12-NBD-
Ceramide)
This protocol is for measuring neutral or alkaline ceramidase activity using the fluorescent

substrate C12-NBD-Ceramide, the product of the CerS assay.

Materials:

C12-NBD-Ceramide stock solution

Enzyme source (e.g., cell lysates, purified enzyme)

Assay Buffer (for neutral ceramidase): 25 mM HEPES (pH 7.4), 75 mM NaCl, 0.4% Triton X-

100

Assay Buffer (for alkaline ceramidase): 50 mM Tris-HCl (pH 8.5), 0.5% (w/v) Triton X-100, 5

mM CaCl₂
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Reaction Termination Solution: Chloroform/Methanol (1:1, v/v)

HPLC system with a fluorescence detector and a C18 reverse-phase column

Procedure:

Substrate Preparation: Prepare a working solution of C12-NBD-Ceramide in the appropriate

assay buffer. A typical starting concentration is 20 µM.

Enzyme Reaction: Add the enzyme source to the substrate solution to initiate the reaction.

Incubation: Incubate at 37°C for a predetermined time (e.g., 2 hours), ensuring the reaction

remains in the linear range.

Reaction Termination and Lipid Extraction: Stop the reaction by adding an equal volume of

chloroform/methanol (1:1, v/v). Vortex and centrifuge to separate the phases. Collect the

organic phase.

Sample Preparation for HPLC: Dry the organic phase under nitrogen gas and resuspend the

lipid extract in the HPLC mobile phase.

HPLC Analysis: Inject the sample onto the C18 column and elute with an appropriate mobile

phase (e.g., a gradient of methanol in water with 0.2% formic acid and 1 mM ammonium

formate).

Detection and Quantification: Monitor the fluorescence of the eluate (Excitation ~465 nm,

Emission ~535 nm). The amount of fluorescent fatty acid product is determined by

integrating the peak area and comparing it to a standard curve.

Protocol 3: Sphingosine Kinase (SphK) Activity Assay
(using NBD-Sphingosine)
While a specific protocol for C12-NBD Sphinganine is not readily available, this protocol for

the closely related NBD-Sphingosine can be adapted and optimized.

Materials:
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NBD-Sphingosine

Purified SphK1 or SphK2, or cell lysates

SphK1 Reaction Buffer: 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 150 mM NaCl, 10%

glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycerophosphate.[4]

SphK2 Reaction Buffer: 30 mM Tris-HCl, pH 7.4, 0.05% Triton X-100, 200 mM KCl, 10%

glycerol.[4]

ATP solution

Fluorescence plate reader

Procedure:

Reaction Setup: In a 384-well plate, prepare a master mix containing the appropriate

reaction buffer, enzyme, and NBD-Sphingosine.

Reaction Initiation: Start the reaction by adding ATP to the wells.

Real-time Monitoring: Immediately place the plate in a fluorescence plate reader and monitor

the change in fluorescence over time. The phosphorylation of NBD-Sphingosine to NBD-

Sphingosine-1-Phosphate leads to a spectral shift that can be detected.[5]

Data Analysis: The initial rate of the reaction is determined from the slope of the fluorescence

change over time.
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Caption: Sphingolipid metabolism pathway showing enzyme locations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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